molecular formula C26H23FN2O3S2 B2508028 N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-39-2

N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2508028
CAS No.: 1105250-39-2
M. Wt: 494.6
InChI Key: IRCJRPPRAHTCKX-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-carboxamide backbone with multiple substituents. Its structure includes:

  • A thiophene ring substituted at position 3 with a methyl(3-methylphenyl)sulfamoyl group.
  • A 4-(3-fluorophenyl) substituent on the thiophene core.
  • An N-benzyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-benzyl-4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-18-8-6-13-22(14-18)29(2)34(31,32)25-23(20-11-7-12-21(27)15-20)17-33-24(25)26(30)28-16-19-9-4-3-5-10-19/h3-15,17H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCJRPPRAHTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties and interactions with biological targets. This article will explore the biological activity of this compound, drawing on various studies that highlight its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a thiophene ring, a benzyl group, and a sulfamoyl moiety, which contribute to its biological activity. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit promising anticancer activity. For instance, research has demonstrated that various thiophene derivatives can inhibit the proliferation of cancer cell lines such as Hep3B (hepatocellular carcinoma) with IC50 values ranging from 5.46 to 12.58 µM . The mechanism of action often involves disruption of microtubule dynamics, akin to the well-known anticancer agent Combretastatin A-4 (CA-4) .

Case Study: Efficacy Against Hep3B Cells

A study specifically focused on the synthesis and evaluation of thiophene carboxamide derivatives found that compounds structurally similar to this compound demonstrated significant cytotoxic effects. These compounds induced cell cycle arrest in the G2/M phase, leading to apoptosis in Hep3B cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : Similar to CA-4, these compounds interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
  • Apoptotic Pathways : Induction of apoptosis has been observed through activation of caspases and alterations in mitochondrial membrane potential .
  • Molecular Docking Studies : Computational analysis has suggested that this compound can effectively bind to target proteins involved in cancer progression, indicating a potential for targeted therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The thiophene moiety is crucial for maintaining potency against cancer cell lines, while modifications on the aromatic rings can significantly influence efficacy .

Compound IC50 (µM) Cell Line Mechanism
2b5.46Hep3BMicrotubule disruption
2e12.58Hep3BApoptosis induction
N-benzyl...TBDTBDTBD

Toxicity and Side Effects

While promising, the toxicity profile of this compound needs careful evaluation. Preliminary studies suggest low cytotoxicity against normal cell lines; however, comprehensive toxicity assessments are necessary for clinical application .

Scientific Research Applications

  • Anticancer Properties
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was evaluated by the National Cancer Institute (NCI) and demonstrated significant antitumor activity with mean GI50 values indicating effective inhibition of cell growth across multiple cancer types .
    • A study involving derivatives of thiophene-2-carboxamide, which includes similar structural motifs, reported that these compounds exhibited potent anticancer effects, suggesting that modifications to the thiophene core can enhance biological activity .
  • Antimicrobial Activity
    • Compounds with thiophene structures have been investigated for their antibacterial and antifungal properties. Research has indicated that derivatives can effectively inhibit pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents .
    • The introduction of specific substituents on the thiophene ring has been linked to increased antibacterial efficacy, making these compounds suitable candidates for further development in infectious disease treatment .
  • Enzyme Inhibition
    • The compound's sulfonamide group suggests potential as an enzyme inhibitor, particularly against targets like carbonic anhydrase and acetylcholinesterase. Studies on related sulfonamide derivatives have shown promise in treating conditions such as diabetes and Alzheimer's disease by inhibiting these enzymes .

Synthesis and Structural Modifications

The synthesis of N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions that allow for structural modifications to enhance its pharmacological properties.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with readily available thiophene derivatives.
  • Functionalization : Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Finalization : The final product is purified using techniques such as crystallization or chromatography.

Case Studies

  • Antitumor Activity Evaluation
    • In a study conducted by the NCI, the compound was tested against a panel of human tumor cell lines. Results indicated a significant inhibition rate, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
  • Antibacterial Testing
    • A series of synthesized thiophene derivatives were tested for their antibacterial properties against common pathogens. The results showed that specific modifications led to enhanced activity, supporting the hypothesis that structural variations can significantly impact biological efficacy.

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl group (-NHSO₂-) exhibits nucleophilic and electrophilic behavior depending on reaction conditions:

Reaction Type Reagents/Conditions Outcome References
Hydrolysis Aqueous HCl (1–3 M), 80–100°CCleavage to sulfonic acid and secondary amine derivatives
Alkylation Alkyl halides (R-X), K₂CO₃, DMF, 50°CSubstitution at the nitrogen atom, forming N-alkylsulfonamides
Oxidation H₂O₂, AcOH, 40°CFormation of sulfonylimine intermediates under controlled conditions

Thiophene Ring Modifications

The electron-rich thiophene core participates in electrophilic substitution and cross-coupling reactions:

Reaction Conditions Products References
Electrophilic Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-thiophene derivative (regioselective at C5)
Suzuki Coupling Pd(PPh₃)₄, Arylboronic acid, K₂CO₃, DME, 80°CBiaryl-functionalized thiophene analogues
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitrothiophene derivative (with sulfamoyl group intact)

Carboxamide Functionalization

The N-benzyl-N-methylcarboxamide moiety undergoes hydrolysis and condensation:

Reaction Reagents Outcome References
Acid-Catalyzed Hydrolysis 6M HCl, reflux, 12hBenzylmethylamine and thiophene-2-carboxylic acid
Condensation CDI (1,1'-carbonyldiimidazole), THF, 25°CFormation of urea-linked derivatives

Fluorophenyl Substituent Reactivity

The 3-fluorophenyl group participates in SNAr (nucleophilic aromatic substitution):

Reaction Conditions Products References
Defluorination NaOMe, DMSO, 120°CMethoxy-substituted phenyl derivative
Pd-Catalyzed Coupling Pd(OAc)₂, XPhos, Arylboronic acid, K₃PO₄, 100°CBiaryl systems via C-F activation

Redox Behavior

Electrochemical studies on structurally related nitrothiophene derivatives suggest:

Parameter Value Implications References
Reduction Potential (E₁/₂)−0.51 V vs Ag/AgCl (in pH 7.4 buffer)Nitro group reduction likely at biological pH
HOMO/LUMO Gap−0.09 to −0.13 eV (DFT calculations)Electron-deficient character enhances reactivity with nucleophiles

Stability Under Physiological Conditions

Critical degradation pathways observed in simulated biological environments:

Condition Half-Life Major Degradation Products References
pH 1.2 (gastric fluid)2.3hSulfamic acid, 3-fluoro-benzoic acid
pH 7.4 (blood)48hN-demethylated carboxamide
UV Light (300–400 nm)15minThiophene ring-opened photoproducts

Catalytic Interactions

The compound acts as a ligand in transition metal comp

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be contextualized using pesticidal compounds from the Pesticide Chemicals Glossary (2001), which share functional groups such as amides, aromatic rings, and sulfur-containing moieties . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (Use) Core Structure Key Substituents Hypothesized Properties/Activity
Target Compound Thiophene-carboxamide 3-Fluorophenyl, methyl(3-methylphenyl)sulfamoyl, N-benzyl Potential enzyme inhibition (sulfamoyl group); enhanced lipophilicity (fluorine, benzyl)
Flutolanil (fungicide) Benzamide 3-(1-methylethoxy)phenyl, 2-(trifluoromethyl) Fungal succinate dehydrogenase inhibition; high stability (trifluoromethyl)
Cyprofuram (fungicide) Cyclopropanecarboxamide 3-chlorophenyl, tetrahydro-2-oxo-3-furanyl Broad-spectrum fungicidal activity; chlorine enhances target binding
Methoprotryne (herbicide) Triazine 3-methoxypropyl, 1-methylethyl, methylthio Photosystem II inhibition (triazine core); selective herbicidal action
Flubenzimine (acaricide) Thiazolidinylidene 3-phenyl-4,5-bis(trifluoromethyl)imino, benzenamine Acaricidal activity via chitin synthesis disruption (trifluoromethyl groups)

Key Structural and Functional Insights

Core Backbone Differences :

  • The thiophene-carboxamide core in the target compound contrasts with benzamides (flutolanil), triazines (methoprotryne), and thiazolidinylidenes (flubenzimine). Thiophene’s aromaticity and electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to benzene or triazine cores.

Substituent Impact: Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound may offer better metabolic stability than cyprofuram’s 3-chlorophenyl group, as fluorine is less susceptible to oxidative degradation . Sulfamoyl Group: The methyl(3-methylphenyl)sulfamoyl moiety is unique among the compared compounds.

Lipophilicity and Bioavailability :

  • The N-benzyl group and 3-methylphenyl substituent likely increase lipophilicity (higher LogP) compared to flutolanil’s polar isopropoxyphenyl group. This could enhance membrane permeability but reduce aqueous solubility.

Biological Activity :

  • While flutolanil and cyprofuram act as fungicides, the target compound’s activity remains unconfirmed. Its structural features align with agrochemical design principles, suggesting possible fungicidal or herbicidal applications.

Q & A

Q. Q1: What are the key steps and challenges in synthesizing N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide?

A: The synthesis typically involves:

  • Thiophene core formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux (e.g., in DMF or THF) .
  • Sulfamoylation : Introduction of the methyl(3-methylphenyl)sulfamoyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Carboxamide coupling : Amidation using activating agents such as EDC/HOBt, with careful pH control to avoid byproducts .
    Challenges include low yields due to steric hindrance from the N-benzyl and 3-fluorophenyl groups, requiring iterative solvent optimization (e.g., DMF vs. dichloromethane) and temperature gradients .

Q. Advanced Q1: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A:

  • DoE (Design of Experiments) : Systematically vary solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (triethylamine vs. DMAP), and reaction time to identify optimal parameters .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions like sulfone overoxidation .
  • Purification : Employ gradient column chromatography with silica gel or reverse-phase HPLC for high-purity isolates (>95%) .

Biological Activity and Mechanism

Q. Q2: What biological targets or pathways are associated with this compound?

A:

  • Enzyme inhibition : The sulfamoyl group may inhibit kinases or proteases via hydrogen bonding with catalytic residues .
  • Receptor modulation : The fluorophenyl and benzyl groups could interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, as seen in structurally similar thiophene derivatives .

Q. Advanced Q2: How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

A:

  • Target-specific assays : Use CRISPR-engineered cell lines to isolate target pathways (e.g., mTOR for anticancer activity vs. bacterial topoisomerases for antimicrobial effects) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may explain divergent results across studies .

Structural Characterization

Q. Q3: What analytical techniques are critical for confirming the compound’s structure?

A:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., 3-fluorophenyl integration at δ 7.2–7.5 ppm) .
  • Mass spectrometry : HRMS for molecular formula validation (expected [M+H]+ ~527.12) .

Q. Advanced Q3: How are spectroscopic ambiguities resolved in complex regions (e.g., overlapping aromatic signals)?

A:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping protons in the thiophene and benzyl regions .
  • X-ray crystallography : Resolve steric effects and confirm sulfamoyl group orientation .

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in reported IC50 values across studies?

A:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based viability assays) .
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Structure-Activity Relationship (SAR)

Q. Q5: Which functional groups are critical for bioactivity?

A:

  • Sulfamoyl group : Essential for target binding; replacing methyl with ethyl reduces potency by 10-fold .
  • 3-Fluorophenyl : Enhances lipophilicity and membrane permeability; deletion lowers logP by 0.8 units .

Q. Advanced Q5: How can computational modeling guide SAR studies?

A:

  • Docking simulations (AutoDock Vina) : Predict interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Toxicity and Selectivity

Q. Q6: What assays are recommended for evaluating in vitro toxicity?

A:

  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • CYP450 inhibition : Fluorescence-based assays to predict drug-drug interactions .

Q. Advanced Q6: How can selectivity over off-target receptors be improved?

A:

  • Fragment-based design : Replace the N-benzyl group with bicyclic moieties to enhance steric exclusion from off-target sites .

Material Science Applications

Q. Q7: Can this compound be used in organic electronics?

A:

  • OLEDs : The thiophene core’s π-conjugation and sulfamoyl electron-withdrawing groups enable tunable HOMO/LUMO gaps (~3.1 eV) .
  • OPVs : Blend with PCBM for testing hole-transport properties in bulk heterojunctions .

Q. Advanced Q7: How can charge-carrier mobility be optimized for device integration?

A:

  • Annealing protocols : Thermal treatment (150°C, 10 min) to enhance crystallinity .
  • Doping : Introduce Li-TFSI to improve conductivity by 2 orders of magnitude .

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